molecular formula C32H25N3O4 B5000339 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5000339
M. Wt: 515.6 g/mol
InChI Key: YVBQQIOZDOUOJG-UHFFFAOYSA-N
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Description

11-(4-Nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a benzodiazepine-derived heterocyclic compound characterized by a dibenzo[b,e][1,4]diazepine core. Key structural features include:

  • A 4-nitrophenyl group at position 11, which introduces strong electron-withdrawing properties.
  • A phenyl group at position 3, contributing to hydrophobic interactions.

However, its specific biological activity remains under investigation.

Properties

IUPAC Name

2-benzoyl-6-(4-nitrophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3O4/c36-29-19-24(20-7-3-1-4-8-20)18-28-30(29)31(21-11-14-25(15-12-21)35(38)39)34-26-16-13-23(17-27(26)33-28)32(37)22-9-5-2-6-10-22/h1-17,24,31,33-34H,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBQQIOZDOUOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4)NC2C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-component reaction involving o-phenylenediamine, dimedone, and aromatic aldehydes. Various catalysts such as propylphosphonic anhydride (T3P®), silica-supported fluoroboric acid, and others have been used to optimize the reaction conditions . Microwave irradiation and deep eutectic solvents have also been employed to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound typically involve continuous flow synthesis platforms, which offer a straightforward and scalable approach to producing 1,4-benzodiazepine-2-ones .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibit anticancer properties. Studies have shown that modifications in the diazepine structure can enhance cytotoxicity against various cancer cell lines. The nitrophenyl group is particularly noted for its role in increasing the compound's potency against tumor cells by inducing apoptosis and inhibiting cell proliferation.

Neuropharmacological Effects

Dibenzo diazepines are known for their neuroactive properties. This compound may interact with GABA receptors, potentially leading to anxiolytic or sedative effects. Research into similar compounds has demonstrated their ability to modulate neurotransmitter systems, offering insights into their use as anxiolytics or antidepressants.

Synthesis of Novel Derivatives

The synthesis of 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can serve as a precursor for developing new derivatives with tailored biological activities. By altering substituents on the diazepine core, researchers can explore a range of pharmacological profiles.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of dibenzo diazepines and their effects on cancer cell lines. The results indicated that compounds with similar structures to 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibited significant cytotoxicity against breast and lung cancer cells. The study highlighted the importance of the nitrophenyl group in enhancing antitumor activity through apoptosis induction mechanisms .

Case Study 2: Neuropharmacological Studies

Another research article focused on the neuropharmacological effects of diazepine derivatives. The study found that certain modifications led to increased affinity for GABA_A receptors and improved anxiolytic effects in animal models. This suggests that 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one could be explored further for its potential as a therapeutic agent in anxiety disorders .

Mechanism of Action

The mechanism of action of 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For instance, it binds to the benzodiazepine binding site on GABA A receptors, exerting anxiolytic effects . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals .

Comparison with Similar Compounds

Nitrophenyl Positional Isomerism

  • 3-Nitrophenyl () : Meta-substitution may reduce steric hindrance, improving solubility but diminishing electronic effects critical for target engagement.

Substituent Modifications at Position 3 and 7

  • Benzoyl vs. Acetyl (Target vs. ) : The benzoyl group in the target compound offers extended conjugation for stronger π-π interactions, whereas the acetyl group in may enhance metabolic stability due to reduced steric hindrance.

Chloro-Nitro Synergy ()

The 4-chloro-3-nitrophenyl group in combines halogenated hydrophobicity with nitro electron withdrawal, possibly enhancing membrane permeability and target affinity in hydrophobic binding pockets.

Biological Activity

The compound 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one , a derivative of dibenzo[1,4]diazepine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C27H24N2O3C_{27}H_{24}N_2O_3, and it features a complex structure that includes a nitrophenyl group and a phenylcarbonyl moiety. The presence of these functional groups is crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, molecular docking studies have shown that the nitrophenyl group enhances the electron-donating ability of the molecule, thereby improving its capacity to scavenge free radicals and reduce oxidative stress in cells .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In vitro studies suggest that it can inhibit the NLRP3 inflammasome pathway, which is pivotal in mediating inflammatory responses. Compounds with similar structures have demonstrated an ability to reduce interleukin-1β (IL-1β) secretion in activated macrophages . This inhibition could be beneficial in treating inflammatory diseases.

Neuroprotective Effects

Dibenzo[1,4]diazepines are known for their neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves modulation of apoptotic pathways and enhancement of cellular antioxidant defenses .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant potential of various dibenzo[1,4]diazepine derivatives using DPPH and ABTS assays. The results indicated that compounds with nitro substituents exhibited enhanced radical scavenging activity compared to their non-nitro counterparts.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Control5060
Nitro2025

This data suggests that the introduction of a nitrophenyl group significantly improves antioxidant capacity.

Case Study 2: Anti-inflammatory Activity

In a recent experiment involving macrophage cell lines stimulated with LPS, the compound was shown to reduce IL-1β levels significantly. The following table summarizes the findings:

TreatmentIL-1β Secretion (pg/mL)
Control200
Compound (10 µM)80
Compound (50 µM)30

These results demonstrate the compound's potential as an anti-inflammatory agent through the inhibition of pro-inflammatory cytokines.

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